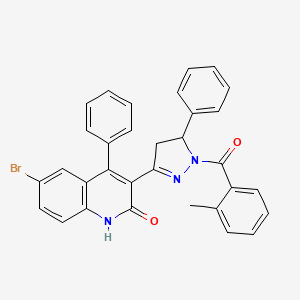
4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticonvulsant Potential
Researchers at the National University of Pharmacy (NUPh) have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. A specific derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showed high anticonvulsive activity compared to the classic drug "Depakin" in a seizure model. This substance is under consideration for further preclinical studies (Sych et al., 2018).
Antimicrobial Properties
A study by Ameen and Qasir (2017) highlighted the synthesis of new 1,3,4-thiadiazole derivatives with potential antimicrobial properties. These derivatives were designed to combat various pathological conditions, including bacterial and fungal infections (Ameen & Qasir, 2017).
Photodynamic Therapy Application
Pişkin et al. (2020) explored the use of 1,3,4-thiadiazol-2-yl derivatives in photodynamic therapy, particularly for cancer treatment. They synthesized new compounds with high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Leishmanial Activity
Research on 1,3,4-thiadiazol-2-amines revealed their potential in treating Leishmaniasis. Tahghighi et al. (2012) synthesized a series of these compounds and found them effective against Leishmania major, particularly a 4-methylbenzyl analog, which showed significant activity against intracellular amastigotes (Tahghighi et al., 2012).
Anticancer Properties
1,3,4-thiadiazole derivatives have shown promise in anticancer research. Karakuş et al. (2018) synthesized compounds that exhibited marked anticancer activity against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
Antituberculosis Activity
Foroumadi et al. (2004) reported on 1,3,4-thiadiazole derivatives that demonstrated varying degrees of antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Foroumadi et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4S3/c1-7-3-4-9(5-10(7)22(25)26)12(24)17-14-20-21-15(29-14)27-6-11(23)16-13-19-18-8(2)28-13/h3-5H,6H2,1-2H3,(H,16,19,23)(H,17,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINNKJJOIMCSEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
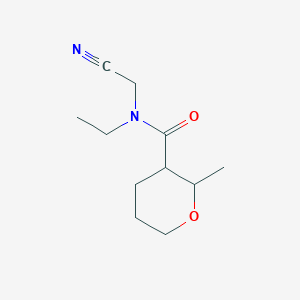
![(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B2403710.png)

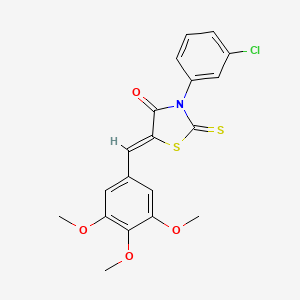
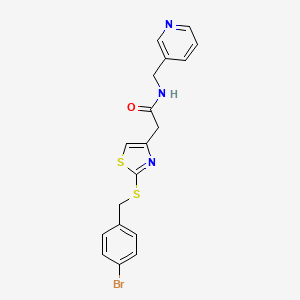
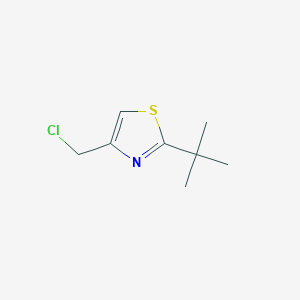

![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2403719.png)
![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)
![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2403726.png)
